Ethyl (3S)-3-aminohexanoate
CAS No.:
Cat. No.: VC14047718
Molecular Formula: C8H17NO2
Molecular Weight: 159.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H17NO2 |
|---|---|
| Molecular Weight | 159.23 g/mol |
| IUPAC Name | ethyl (3S)-3-aminohexanoate |
| Standard InChI | InChI=1S/C8H17NO2/c1-3-5-7(9)6-8(10)11-4-2/h7H,3-6,9H2,1-2H3/t7-/m0/s1 |
| Standard InChI Key | FJAZKEFQZOZJJO-ZETCQYMHSA-N |
| Isomeric SMILES | CCC[C@@H](CC(=O)OCC)N |
| Canonical SMILES | CCCC(CC(=O)OCC)N |
Introduction
Structural and Molecular Characteristics
Ethyl (3S)-3-aminohexanoate belongs to the class of β-amino acid esters, which are distinguished by the amino group (-NH) located on the β-carbon relative to the ester functional group. The (3S) stereochemistry indicates a specific spatial arrangement critical for its biochemical interactions and synthetic utility .
Molecular Geometry and Stereochemical Significance
The compound’s chirality arises from the stereogenic center at the third carbon, making enantioselective synthesis a focal point of research. The ethyl ester group enhances solubility in organic solvents, facilitating its use in catalytic reactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 1604706-54-8 |
| Molecular Formula | |
| Molecular Weight | 173.25 g/mol |
| Density | Not reported |
| Boiling Point | Not reported |
Synthetic Pathways and Catalytic Innovations
Hydrogen Borrowing Strategy
A breakthrough in synthesizing β-amino acid esters like ethyl (3S)-3-aminohexanoate involves the hydrogen borrowing strategy, which avoids stoichiometric reductants. Afanasenko et al. demonstrated this using Shvo’s catalyst (a ruthenium complex) and diphenyl phosphate (A1) as a cooperative catalyst system . The process involves:
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Dehydrogenation: Oxidation of β-hydroxyl acid esters to α,β-unsaturated intermediates.
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Imination: Reaction with amines to form imine intermediates.
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Hydrogenation: Reduction of imines to β-amino esters using borrowed hydrogen .
This method achieved yields up to 96% for structurally similar compounds, such as ethyl 3-hydroxy-2,2-dimethylpropanoate derivatives .
Cooperative Catalysis Mechanism
In situ NMR studies revealed the formation of a ruthenium-amine complex (Complex 2) and a hydrogen-bonded adduct (Adduct 3) between diphenyl phosphate and imine intermediates (Figure 1) . These interactions stabilize transition states, enabling enantioselective reduction.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
While direct NMR data for ethyl (3S)-3-aminohexanoate is limited, analogous β-amino esters exhibit distinct NMR signals:
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Ethyl group: Triplets at δ 1.2–1.3 ppm (CH) and δ 4.1–4.2 ppm (OCH).
Infrared (IR) Spectroscopy
The ester carbonyl (C=O) stretch typically appears near 1740 cm, while the amino group (NH) shows bends at 1600–1650 cm .
Applications in Sustainable Chemistry
Bio-Based Amine Synthesis
Ethyl (3S)-3-aminohexanoate derivatives are pivotal in producing bio-based amines, which are alternatives to petrochemical-derived compounds. For example, tert-butyl 3-hydroxypropionate—a renewable substrate—was aminated using the hydrogen borrowing method to yield β-amino esters with 79–93% efficiency .
Table 2: Catalytic Performance with Different Substrates
| Substrate | Amine Partner | Yield (%) |
|---|---|---|
| Ethyl 3-hydroxybutanoate | p-Anisidine | 95 |
| tert-Butyl 3-hydroxypropionate | p-Bromoaniline | 86 |
Industrial Scalability and Challenges
Gram-Scale Synthesis
A 12-fold upscale of ethyl 3-hydroxy-2,2-dimethylpropanoate amination with p-bromoaniline yielded 86% product, demonstrating feasibility for industrial production . Continuous flow reactors and advanced purification techniques (e.g., distillation) are recommended for large-scale applications.
Limitations and Side Reactions
Bulky substituents (e.g., α-phenyl groups) reduce yields due to steric hindrance. Hydrolysis of esters to carboxylic acids remains a concern, necessitating anhydrous conditions .
Comparative Analysis with Related Compounds
Ethyl 3-Aminohexanoate vs. Ethyl (3S)-3-Aminohexanoate
The (3S) enantiomer exhibits distinct biochemical activity compared to its racemic counterpart. For instance, chiral β-amino esters are preferred in asymmetric catalysis and drug design due to their stereoselectivity .
Future Research Directions
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